N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic heterocyclic compound featuring a triazolopyridazine core fused with a 1,2,4-oxadiazole moiety. The triazolopyridazine system is substituted with an N-butyl and N-methyl group at the 6-position, while the oxadiazole ring is linked via an ethyl spacer to a 3,5-dimethoxyphenyl group. The compound’s synthesis likely follows established routes for analogous triazolopyridazines, involving nucleophilic substitution and cyclization steps under controlled conditions .
Properties
IUPAC Name |
N-butyl-3-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-5-6-11-28(2)20-8-7-18-24-25-19(29(18)26-20)9-10-21-23-22(27-32-21)15-12-16(30-3)14-17(13-15)31-4/h7-8,12-14H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKXCPOXQWNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazolo[4,3-b]pyridazine core through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds. The oxadiazole ring can be introduced via a cyclization reaction involving nitrile oxides and hydrazones. The final step involves the alkylation of the triazolo[4,3-b]pyridazine core with butyl and methyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the molecule.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antioxidant activities. For instance, compounds synthesized from oxadiazole frameworks have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often assessed using in vitro methods involving iron (II) salts and other reactive species .
Antitumor Activity
Several studies have explored the antitumor potential of compounds related to N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. For example:
- Cell Line Studies : Compounds derived from similar structures have shown activity against various cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). The IC50 values for these compounds indicate their potency in inhibiting cell proliferation .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 10a | HCT-116 | 13.6 |
| 11a | A549 | 0.11 |
| 11b | MCF-7 | 0.20 |
Therapeutic Applications
Given its structure and biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its antitumor properties make it a candidate for further development as a chemotherapeutic agent.
- Antioxidant Supplements : Due to its ability to neutralize free radicals, it could be explored as a dietary supplement for oxidative stress-related conditions.
Case Studies
Recent case studies have documented the synthesis and evaluation of similar compounds:
- Study on Antioxidant Activity : A study published in Pharmacia demonstrated the synthesis of new triazole derivatives with promising antioxidant properties through various chemical transformations .
- Antitumor Evaluation : Another investigation focused on a series of oxadiazole derivatives which were tested against multiple cancer cell lines revealing significant cytotoxic effects .
Mechanism of Action
The mechanism of action of N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups may allow it to bind to these targets with high affinity, leading to modulation of their activity. This could result in a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
Hypothesized Bioactivity
While direct bioactivity data for the target compound is unavailable, comparisons with similar compounds suggest:
- Kinase inhibition : Triazolopyridazines with electron-donating substituents (e.g., methoxy) exhibit enhanced binding to ATP-binding pockets in kinases due to polar interactions .
Physicochemical Properties
- Solubility : The dimethoxy groups likely increase water solubility relative to Compound A, aligning with trends observed in N-(4-methoxybenzyl) derivatives .
- Metabolic stability : The methyl and butyl groups on the triazolopyridazine core may reduce metabolic degradation compared to unsubstituted analogues .
Biological Activity
N-butyl-3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered attention due to its potential biological activities. The structural components of this compound include a triazole and oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The compound consists of several key structural features:
- Triazolo[4,3-b]pyridazin : Known for its potential in anticancer and antimicrobial activities.
- Oxadiazole : Associated with a variety of biological activities including anticancer and anti-inflammatory effects.
- Dimethoxyphenyl group : Often contributes to enhanced biological activity through increased lipophilicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance:
- In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
- A specific derivative related to the oxadiazole structure showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Antimicrobial Activity
Compounds with oxadiazole and triazole moieties have been reported to possess antimicrobial properties:
- Research indicates that certain derivatives exhibit inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented:
- Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to inflammation or apoptosis.
- DNA Interaction : Some derivatives may intercalate into DNA or disrupt its synthesis, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- A study published in Pharmaceutical Research highlighted a novel oxadiazole derivative that showed promising results in reducing tumor size in xenograft models .
- Another investigation focused on the antibacterial activity of triazole-containing compounds against multidrug-resistant strains, demonstrating significant efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
